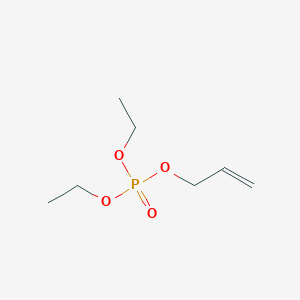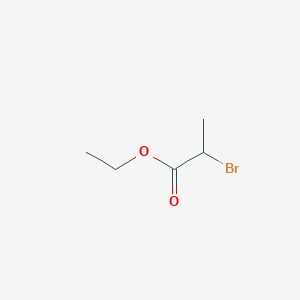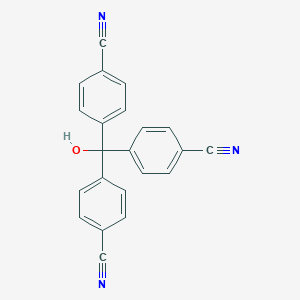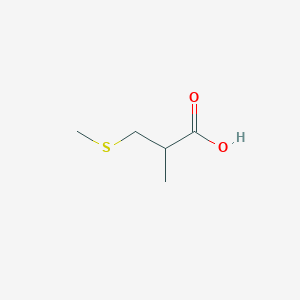
Diethyl allyl phosphate
Overview
Description
Diethyl allyl phosphate, also known as diethyl 2-propen-1-yl phosphate, is an organophosphorus compound with the molecular formula C7H15O4P. It is a versatile chemical used in various fields, including organic synthesis and material science. This compound is known for its role as a hydrogen acceptor in catalytic reactions and its ability to undergo polymerization to form flame-retardant materials .
Mechanism of Action
Target of Action
Diethyl allyl phosphate (DEAP) is a versatile compound with several applications in organic chemistry . It’s primarily used as a reagent in various chemical reactions rather than interacting with biological targets.
Mode of Action
DEAP acts as a hydrogen acceptor in Pd-catalyzed oxidations . It’s involved in the α,β-dehydrogenation of carbonyl compounds through allyl-nickel catalysis . This process enables the formation of bicycloalkenones with fused, bridged, and spirocyclic ring systems using unactivated ketone and alkene precursors .
Biochemical Pathways
It plays a crucial role in the α,β-dehydrogenation of carbonyl compounds, contributing to the formation of complex cyclic structures .
Result of Action
The primary result of DEAP’s action is the formation of complex cyclic structures through α,β-dehydrogenation of carbonyl compounds . It enables the synthesis of bicycloalkenones with fused, bridged, and spirocyclic ring systems .
Preparation Methods
Diethyl allyl phosphate can be synthesized through the reaction of ethanol with phosphorus oxychloride (POCl3). The reaction typically involves the following steps:
Reaction Setup: Ethanol is added to a reaction vessel containing phosphorus oxychloride.
Reaction Conditions: The mixture is stirred and heated to facilitate the reaction.
Product Isolation: The resulting this compound is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Diethyl allyl phosphate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form flame-retardant polymers.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, nickel catalysts, and zinc enolates. Major products formed from these reactions include dehydrogenated carbonyl compounds and various polymeric materials .
Scientific Research Applications
Diethyl allyl phosphate has several scientific research applications:
Material Science: It is employed in the preparation of flame-retardant polymers and amphoteric surfaces on silicone substrates.
Biology and Medicine: Research has explored its potential in modifying surfaces for antifouling applications, such as coating titanium implants to prevent bacterial biofilm formation.
Comparison with Similar Compounds
Diethyl allyl phosphate can be compared with other similar organophosphorus compounds, such as:
Diethyl allylphosphonate: Similar in structure but differs in its reactivity and applications.
Vinylphosphonic acid: Used in polymer chemistry but has different functional groups and properties.
Dimethyl vinylphosphonate: Another related compound with distinct uses in material science.
This compound is unique due to its specific reactivity in catalytic oxidations and its ability to form flame-retardant polymers, making it valuable in both organic synthesis and material science .
Properties
IUPAC Name |
diethyl prop-2-enyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJJEODYYLYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281977 | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-75-9 | |
| Record name | Diethyl 2-propen-1-yl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3066-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diethyl Allyl Phosphate (DEAP) in materials science?
A1: DEAP shows promise in enhancing the properties of various materials. For instance, it acts as a flame-retardant agent when incorporated into wood polymers []. This is attributed to DEAP's thermal degradation yielding the monomer, which can then act as a flame retardant []. Additionally, DEAP serves as a precursor for amphoteric plasma polymers, which can be applied to titanium surfaces to reduce bacterial adhesion and improve biocompatibility [, ].
Q2: How does DEAP contribute to flame retardancy in materials like wood?
A2: Research indicates that DEAP, when incorporated into wood along with styrene, enhances flame retardancy in the resulting wood-polymer composites (WPC) []. This improvement is evidenced by increased Limiting Oxygen Index (LOI) values in treated samples. The mechanism likely involves DEAP's thermal degradation into its monomer during combustion, which then interferes with the combustion process. [].
Q3: Beyond flame retardancy, are there other applications for DEAP in polymer chemistry?
A3: Yes, DEAP serves as a monomer itself. It can be polymerized to form poly(this compound) (PDEAP), which demonstrates potential as a flame-retardant additive in polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) [].
Q4: Has DEAP been explored for any applications in battery technology?
A4: Recent research explores the use of DEAP in lithium metal batteries []. DEAP can be polymerized in situ within an all-fluorinated electrolyte to create a heteroatom-based gel polymer electrolyte (HGPE). This HGPE exhibits high ionic conductivity, excellent oxidative stability, and good compatibility with lithium metal, making it a promising component for next-generation batteries.
Q5: Does DEAP participate in any notable chemical reactions as a reagent?
A5: Indeed, DEAP plays a crucial role in the allyl-palladium-catalyzed α,β-dehydrogenation of ketones []. This reaction utilizes DEAP as an oxidant, enabling the efficient synthesis of cyclic enones under mild, salt-free conditions. The transformation exhibits broad substrate scope and functional group tolerance, highlighting the synthetic utility of DEAP in organic chemistry.
Q6: What analytical techniques are commonly employed to characterize DEAP and its derivatives?
A6: Characterization of DEAP and its derivatives relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides structural information []. Direct ionization mass spectrometry (DI-MS) is used to determine molecular weight and identify fragments []. For studying thermal degradation behavior, thermogravimetric analysis (TGA) is employed []. Finally, Fourier-transform infrared (FTIR) spectroscopy is useful for investigating interactions between DEAP-derived polymers and other materials like wood [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)













